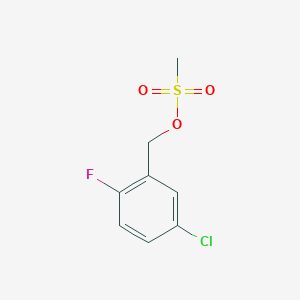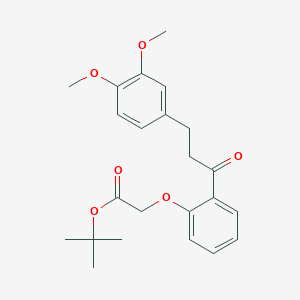
tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the ketone. The ketone is further reacted with phenol derivatives under specific conditions to form the desired ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and phenoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular processes. This modulation can lead to changes in cell signaling pathways, ultimately affecting cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate can be compared with similar compounds such as:
tert-Butyl 2-(dimethoxyphosphoryl)acetate: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]: Another compound with similar ester and phenoxy groups but different substituents, resulting in unique reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H28O6 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]acetate |
InChI |
InChI=1S/C23H28O6/c1-23(2,3)29-22(25)15-28-19-9-7-6-8-17(19)18(24)12-10-16-11-13-20(26-4)21(14-16)27-5/h6-9,11,13-14H,10,12,15H2,1-5H3 |
InChI-Schlüssel |
LOBFCHHZVBJPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C(=O)CCC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


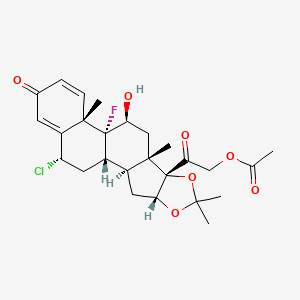
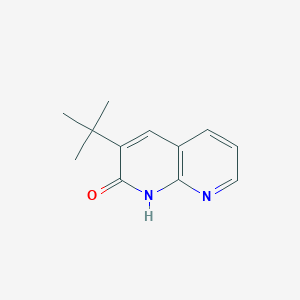

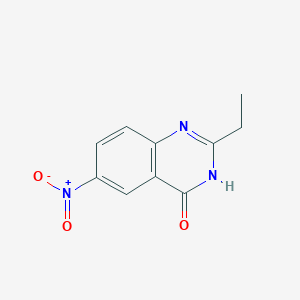

![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)

![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
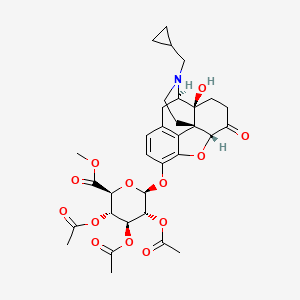
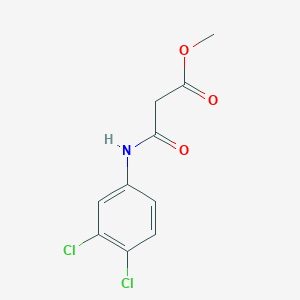
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
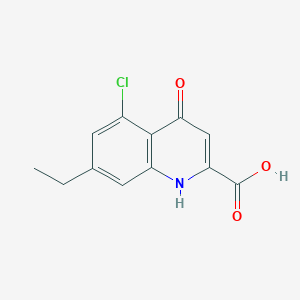
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
